molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No. B090217
CAS RN: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-SOFGYWHQSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene derivatives has been achieved through the nitroaldol reaction . The major chemicals for the synthesis were obtained from Sigma-Aldrich .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is C11H13NO4 . The average mass is 209.199 Da and the monoisotopic mass is 209.068802 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene include a density of 1.2±0.1 g/cm3, boiling point of 343.9±27.0 °C at 760 mmHg, and a flash point of 158.6±25.7 °C . It also has a polar surface area of 64 Å2 and a molar volume of 174.7±3.0 cm3 .

Safety and Hazards

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is classified as an irritant . It’s recommended to avoid skin contact and inhalation .

properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBGRHDJMANRR-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225075
Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

CAS RN

37629-53-1, 122-47-4
Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
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Record name 1-(3,4-Dimethoxyphenyl)-2-nitropropene
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Record name 122-47-4
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Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
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Record name 1-(3,4-dimethoxyphenyl)-2-nitropropene
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Synthesis routes and methods I

Procedure details

4.99 g (30.0 mmol) 3,4-dimethoxybenzaldehyde (Aldrich, Milwaukee, Wis.), 15.0 g (194 mmol) ammonium acetate (Fluka), and 70 g (930 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow-orange needles in 50% yield. 1H NMR spectra is shown in FIG. 3.
Quantity
4.99 g
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reactant
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15 g
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reactant
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nitroethane
Quantity
70 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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CC[N+](=O)[O-]
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Synthesis routes and methods III

Procedure details

A mixture of veratraldehyde (200 g, 1.20 mol), ammonium acetate (94.0 g, 1.22 mol) nitroethane (400 ml, 418 g, 5.57 mol) and toluene (200 ml) is refluxed for 2 hours and thirty minutes, with ternary azeotrope toluene/nitro ethane/water being distilled off and formed water being separated. The red solution is cooled down to about 40° C. and is concentrated to residue at 40°-50° C./20 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
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400 mL
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reactant
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200 mL
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solvent
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Name
toluene nitro ethane water
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A process according to Claim 1, wherein said (R)-3,4-dimethoxy-amphetamine hydrodchloride of Formula (3) is prepared by condensing 3,4-dimethoxybenzaldehyde (10) with nitroethane (Henry's reaction) to form 3,4-dimethoxy-phenyl-2-nitro-propene (11), wherein said 3,4-dimethoxy-phenyl-2-nitro-propene is then reduced to 3,4-dimethoxy-phenyl-acetone (12) by means of a catalytic hydrogenation, wherein said 3,4-dimethoxy-phenyl-acetone (12) is then reacted with (R)-α-methyl-benzyl-amine (13) to form the corresponding chiral imine (14), wherein said chiral imine (14) is then diastereoselectively reduced to (R,R)-N-phenyl-ethyl-3,4-dimethoxy-amphetamine (15) hydrochloride intermediate by means of a catalytic hydrogenation with Raney nickel with the intermediate (15) being then debenzylated by a further hydrogenation, thus yielding (R)-3,4-dimethoxy-amphetamine hydrochloride, according to the following reaction scheme: ##STR25##
Name
(R)-3,4-dimethoxy-amphetamine
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( 3 )
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nitroethane
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